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Compound of Interest

Compound Name: Bilaid A1e

Cat. No.: B3025833 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Bilaid A1e" does not appear in the public scientific literature. This

document summarizes the preliminary toxicity and safety profile of BIA 10-2474, a fatty acid

amide hydrolase (FAAH) inhibitor, which is presumed to be the compound of interest based on

the nature of the inquiry. The information presented herein is a synthesis of publicly available

preclinical data.

Executive Summary
BIA 10-2474 is a potent and long-acting inhibitor of fatty acid amide hydrolase (FAAH), an

enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting

FAAH, BIA 10-2474 increases anandamide levels, which has therapeutic potential for a range

of neurological and pain-related disorders. This document provides a comprehensive overview

of the preclinical toxicity and safety data for BIA 10-2474, compiled from regulatory studies

conducted in various animal models. The profile includes data from repeated-dose toxicity,

genotoxicity, reproductive toxicity, and safety pharmacology studies. While preclinical studies

did not predict the severe neurotoxicity observed in a Phase I clinical trial, they provide crucial

insights into the compound's pharmacological and toxicological characteristics.

Repeated-Dose Toxicity
Repeated-dose toxicity studies were conducted in mice, rats, dogs, and non-human primates to

evaluate the potential adverse effects of BIA 10-2474 following daily oral administration.
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Species Study Duration
Dose Levels
(mg/kg/day)

NOAEL
(mg/kg/day)

Key Findings
at Adverse
Effect Levels

Mouse (CD-1)
4-week & 13-

week
25, 75, 150 75 (13-week)

Neurological

signs (abnormal

gait, dragging of

limbs) at 150

mg/kg/day.

Rat (Wistar)
4-week, 13-

week, 26-week
10, 30, 90, 150 10

Neurological

signs at 150

mg/kg/day. At 30

and 90

mg/kg/day:

vacuolar

degeneration in

ganglia of the GI

tract, salivary

glands, and other

organs; axonal

swelling and

vacuolar

changes in the

medulla

oblongata at 90

mg/kg/day in the

26-week study.

[1]

Dog (Beagle) 4-week & 13-

week

20, 50, 100

(dose reduced in

13-week study)

50 (4-week) At 100

mg/kg/day:

tremor, loss of

balance,

abnormal gait,

decreased motor

activity, vomiting,

and

bronchopneumo
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nia.[2] In the 13-

week study,

respiratory signs

and hind limb

incoordination

were observed at

50 and 100

mg/kg/day,

necessitating

dose reductions.

[2]

Non-human

Primate

(Cynomolgus)

4-week & 13-

week
6.25, 37.5, 75 75

Damage to the

medulla

oblongata was

observed at

higher doses

(100 mg/kg/24h).

[3]

Experimental Protocols
Test System: Young adult Wistar rats or CD-1 mice.[4][5]

Administration: The test substance was administered orally via gavage, once daily for 90

days.[5]

Dose Groups: At least three dose levels and a control group, with at least 10 males and 10

females per group.[5]

Observations: Daily clinical observations for signs of toxicity. Body weight and food

consumption were recorded weekly.[4][5]

Clinical Pathology: At the end of the study, blood samples were collected for hematology and

clinical biochemistry analysis.[4][6]

Histopathology: A full necropsy was performed on all animals. A comprehensive set of

tissues from the high-dose and control groups were subjected to histopathological
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examination.[4][5]

Genetic Toxicology
A battery of in vitro and in vivo tests was conducted to assess the genotoxic potential of BIA 10-

2474.

Data Summary
Assay Test System

Metabolic
Activation

Concentration/
Dose Range

Result

Bacterial

Reverse

Mutation (Ames)

Test

Salmonella

typhimurium

(TA1535,

TA1537, TA98,

TA100) and

Escherichia coli

(WP2uvrA)

With and without

rat liver S9

Up to 5000 µ

g/plate
Negative[1][4]

In Vitro

Chromosomal

Aberration Test

Human

lymphocytes

With and without

rat liver S9
Up to 300 µg/ml Negative[1][4]

In Vivo

Micronucleus

Test

Mouse bone

marrow
N/A

Up to 1800

mg/kg (males),

1400 mg/kg

(females)

Negative[1][4]

Experimental Protocols
Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with

mutations in the histidine operon, making them unable to synthesize histidine. The assay

measures the ability of the test substance to cause reverse mutations, allowing the bacteria

to grow on a histidine-free medium.[7][8][9]

Method: The tester strains were exposed to BIA 10-2474 at various concentrations, both with

and without a metabolic activation system (S9 fraction from rat liver).[1] The number of

revertant colonies was counted after incubation for 48-72 hours.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

http://www.ask-force.org/web/OECD/OECD-Repeated-90day-on-Rodents-408-1998.pdf
https://www.ivami.com/en/biological-evaluation-of-medical-devices-medical-devices/5906-440-repeated-dose-90-days-oral-toxicity-study-in-rodents-b-oecd-408-2018
https://www.aatbio.com/resources/application-notes/ames-test-protocol
http://www.ask-force.org/web/OECD/OECD-Repeated-90day-on-Rodents-408-1998.pdf
https://www.aatbio.com/resources/application-notes/ames-test-protocol
http://www.ask-force.org/web/OECD/OECD-Repeated-90day-on-Rodents-408-1998.pdf
https://www.aatbio.com/resources/application-notes/ames-test-protocol
http://www.ask-force.org/web/OECD/OECD-Repeated-90day-on-Rodents-408-1998.pdf
https://www.eurofins.com.au/biopharma-services/genetic-toxicology/the-ames-test/
https://pubmed.ncbi.nlm.nih.gov/11113466/
https://baharteb.com/post-16
https://www.aatbio.com/resources/application-notes/ames-test-protocol
https://www.aatbio.com/resources/application-notes/ames-test-protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle: This assay evaluates the potential of a test substance to cause structural

chromosomal damage in cultured mammalian cells.[2][10][11]

Method: Human peripheral blood lymphocytes were cultured and exposed to at least three

concentrations of BIA 10-2474, with and without metabolic activation.[10][11] Cells were

arrested in metaphase, harvested, and stained. Metaphase cells were then analyzed

microscopically for chromosomal aberrations.[10]

Principle: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts

by identifying micronuclei in newly formed erythrocytes.[3][12][13]

Method: Mice were administered BIA 10-2474 via an appropriate route.[12] Bone marrow

was extracted at 24 and 48 hours after treatment.[12] The bone marrow cells were smeared

on slides, stained, and at least 4000 polychromatic erythrocytes per animal were scored for

the presence of micronuclei.[12]

Reproductive and Developmental Toxicology
Studies were conducted to evaluate the effects of BIA 10-2474 on fertility and embryonic

development.
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Study Type Species
Dose Levels
(mg/kg/day)

NOAEL
(mg/kg/day)

Key Findings

Fertility and Early

Embryonic

Development

Rat Up to 100
50 (parental

fertility)

Reductions in

sperm count at

≥50 mg/kg.[10]

Increased pre-

implantation loss

at 50 and 100

mg/kg in

females.[10]

Embryo-Fetal

Development
Rat Up to 75

25 (maternal and

developmental)

At 75 mg/kg/day:

maternal toxicity

(reduced food

consumption,

weight loss),

increased post-

implantation loss,

and reduced fetal

body weight.[10]

Embryo-Fetal

Development
Rabbit Up to 75

75

(developmental)

Maternal toxicity

was observed,

but no effects on

post-implantation

loss or fetal body

weights.[10]

Pre- and Post-

natal

Development

Rat Up to 20

6 (maternal), 20

(offspring viability

and growth)

Post-implantation

loss was seen

from 20

mg/kg/day.[10]

Safety Pharmacology
Safety pharmacology studies were performed to investigate the potential effects of BIA 10-2474

on vital organ systems.
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System Test Species
Dose/Concentr
ation Range

Key Findings

Central Nervous

System
Irwin Test Rat

30, 100, 300

mg/kg (p.o.)

No significant

physiological or

behavioral

changes.[14][15]

Cardiovascular hERG Assay
In vitro (whole-

cell patch clamp)

1, 3, 10, 30

µg/mL

Slightly, but

significantly,

reduced hERG

outward tail

currents by

10.62% at 30

µg/mL.[14][15]

No effect at

lower

concentrations.

[14][15]

Cardiovascular Action Potential
Dog isolated

Purkinje fiber

1.5, 4.5, 15

µg/mL

No substantial

effects on action

potential

parameters.[14]

[15]

Cardiovascular
Blood Pressure

& Heart Rate
Dog (telemetry)

20, 50, 100

mg/kg (p.o.)

No significant

modification of

arterial blood

pressure, though

a trend towards

an increase was

observed at 100

mg/kg.[14][15]

Respiratory
Respiratory Rate

& Tidal Volume
Rat

30, 100, 300

mg/kg (p.o.)

No significant

effects.[14][15]

Gastrointestinal

& Renal

GI Transit,

Urinary Output &

Rat 30, 100, 300

mg/kg (p.o.)

No significant

effects.[14][15]
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Excretion

Experimental Protocols
Principle: To assess the potential of a compound to inhibit the hERG potassium channel,

which can lead to QT interval prolongation and cardiac arrhythmias.[16][17]

Method: A cell line expressing the hERG channel (e.g., CHO cells) is used. The whole-cell

patch-clamp technique is employed to measure the ionic current through the hERG

channels.[17][18][19] Cells are exposed to various concentrations of the test substance, and

the inhibition of the hERG current is quantified.[18]

Principle: To continuously monitor cardiovascular parameters (blood pressure, heart rate,

ECG) in conscious, unrestrained animals.

Method: Male beagle dogs were surgically implanted with telemetry transmitters. Following a

recovery period, animals were administered single oral doses of BIA 10-2474.

Cardiovascular parameters were recorded continuously before and after dosing.[20]

Pharmacokinetics and Metabolism (ADME)
The pharmacokinetic profile of BIA 10-2474 was evaluated in both preclinical species and

humans.

Absorption: BIA 10-2474 was rapidly absorbed after oral administration.[6][14]

Metabolism: Several metabolites have been identified, with BIA 10-2445 and BIA 10-2583

being major metabolites in some species. However, in humans, the exposure to these

metabolites was low relative to the parent compound.[4]

Accumulation: In the human clinical trial, BIA 10-2474 showed non-linear pharmacokinetics

at higher doses (40-100 mg), suggesting that elimination pathways may have become

saturated, leading to accumulation with repeated dosing. However, another analysis of the

clinical trial data suggested that the accumulation ratio was less than two and that

nonlinearity was not likely to have contributed to the adverse events.[14]
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Half-life: In humans, the mean terminal elimination half-life was 8-10 hours after 10 days of

administration.[6][14]
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Caption: FAAH Inhibition by BIA 10-2474 leads to increased anandamide levels.

Experimental Workflow for In Vivo Micronucleus Test

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.oecd.org/en/publications/test-no-408-repeated-dose-90-day-oral-toxicity-study-in-rodents_9789264070707-en.html
https://pubmed.ncbi.nlm.nih.gov/31978535/
https://www.benchchem.com/product/b3025833?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for In Vivo Micronucleus Assay
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Caption: Key steps in the in vivo micronucleus genotoxicity assay.
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Conclusion
The preclinical safety evaluation of BIA 10-2474 encompassed a comprehensive set of studies

in line with regulatory guidelines. The compound was found to be non-genotoxic. Repeated-

dose toxicity studies identified the nervous system and various glandular tissues as potential

target organs at higher doses in rodents, and neurological and respiratory signs in dogs.

Reproductive studies indicated potential effects on fertility and fetal development at maternally

toxic doses. Safety pharmacology studies did not reveal significant adverse effects on

cardiovascular, respiratory, or central nervous system functions at the doses tested, with only a

slight inhibition of the hERG channel at a high concentration. While this preclinical data

package supported the initiation of clinical trials, it did not predict the severe neurotoxicity that

tragically occurred in humans. The discrepancy highlights the inherent limitations of preclinical

models and underscores the complexity of translating safety data from animals to humans,

particularly for novel mechanisms of action. The case of BIA 10-2474 serves as a critical

reference point in drug development, emphasizing the need for careful dose selection and

vigilant monitoring in first-in-human studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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